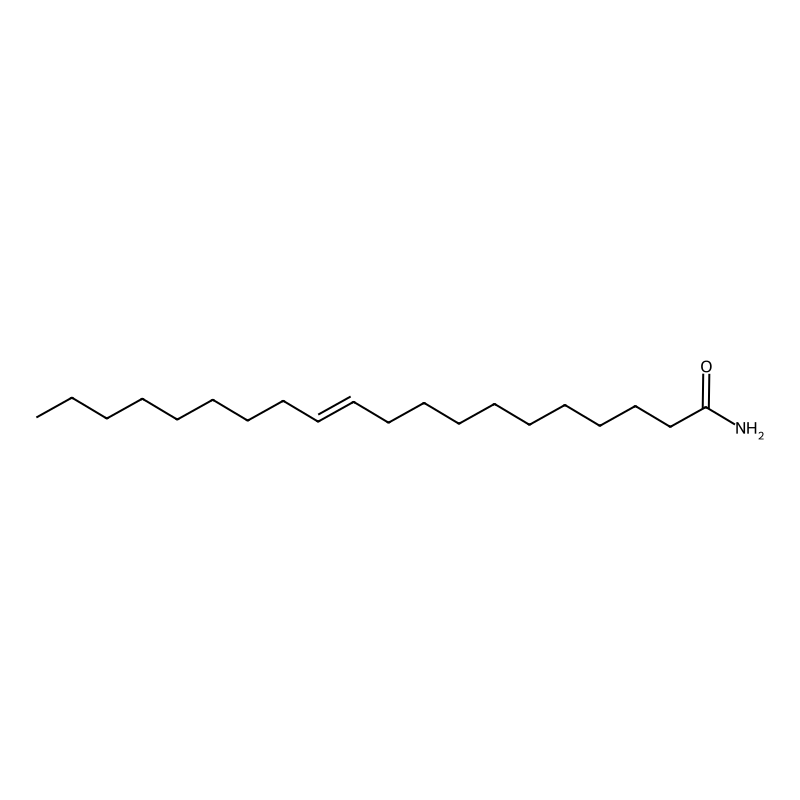

cis-11-Eicosenamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Metabolism and Potential Functions

cis-11-Eicosenamide is a primary fatty acid amide, a type of molecule derived from a fatty acid. Research suggests it is a metabolite of (11Z)-icos-11-enoic acid, a specific type of fatty acid, in humans []. However, the specific details of its formation and biological function are not fully understood. There is ongoing research to determine its potential roles in various physiological processes.

Availability as a Research Chemical

Due to its potential research applications, cis-11-Eicosenamide is available for purchase from several chemical suppliers who specialize in providing reference standards for scientific investigations [, , ]. This allows researchers to obtain the compound for use in their experiments.

Cis-11-Eicosenamide is a primary fatty acid amide, resulting from the formal condensation of the carboxy group of (11Z)-icos-11-enoic acid with ammonia. Its molecular formula is C20H39NO, and it features a carbon-carbon double bond at the 11th position of a 20-carbon chain, which classifies it as an unsaturated fatty amide. The "cis" designation indicates the geometric arrangement of hydrogen atoms around the double bond, contributing to its unique properties and reactivity .

This compound is recognized as a human metabolite, suggesting that it may play roles in various physiological processes, although its specific functions remain under investigation. The structural characteristics include a carbonyl group (C=O) and an amide group (C-N=O), which are essential for its chemical behavior and potential applications .

- Hydrolysis: Under acidic or basic conditions, it can hydrolyze to yield 11(Z)-icosenoic acid and ammonia. This reaction highlights the reactivity of the amide bond present in the compound.

- Oxidation: The double bond in cis-11-eicosenamide can be oxidized, leading to various functionalized products that may have different biological activities or applications.

- Reduction: Reduction of the carbonyl group may yield corresponding amines, further expanding its utility in synthetic organic chemistry.

Research indicates that cis-11-eicosenamide exhibits antibacterial activity, potentially interacting with bacterial cell components to inhibit growth. This mechanism suggests interference with essential biochemical pathways in bacteria, making it a candidate for further pharmacological studies . Additionally, due to its properties as a fatty acid amide, it may also have implications in metabolic regulation and signaling pathways within human physiology.

Cis-11-Eicosenamide can be synthesized through several methods:

- Direct Condensation: The most straightforward method involves the condensation of (11Z)-icos-11-enoic acid with ammonia, typically under controlled temperature and pressure conditions to favor the formation of the amide bond .

- Chemical Modification: Starting with other fatty acids or their derivatives, cis-11-eicosenamide can be synthesized through various chemical modifications, including reduction and oxidation reactions that introduce or modify functional groups.

- Biotechnological Approaches: Enzymatic synthesis using specific lipases or amidases could provide an alternative route for producing cis-11-eicosenamide with high specificity and yield.

Cis-11-Eicosenamide has several potential applications:

- Antibacterial Agents: Its antibacterial properties make it a candidate for developing new antimicrobial agents.

- Corrosion Inhibitors: It has been suggested for use in automotive products as a corrosion inhibitor due to its reactive nature.

- Pharmaceutical Research: The compound may be utilized in pharmacological studies due to its biological activity and potential therapeutic applications .

- Material Science: It can serve as a reference standard in material science research focused on aliphatic hydrocarbons and their properties.

Cis-11-Eicosenamide shares similarities with several other fatty acid amides. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| Cis-9-Octadecenamide | Unsaturated fatty amide | Has antibacterial properties; shorter carbon chain |

| Palmitamide | Saturated fatty amide | More stable; lacks unsaturation |

| Oleamide | Unsaturated fatty amide | Known for neuroprotective effects |

| Stearamide | Saturated fatty amide | Higher melting point; used in cosmetics |

Cis-11-Eicosenamide is unique due to its specific position of unsaturation (at the 11th carbon) within a long-chain structure, which may impart distinct biological activities compared to other similar compounds. Its potential applications in both industrial and pharmaceutical fields further differentiate it from related compounds .

cis-11-Eicosenamide, a primary fatty acid amide derived from (11Z)-icos-11-enoic acid, is increasingly recognized as a metabolite influenced by gut microbiota activity. Recent studies highlight its production through probiotic-derived metabiotic processes, particularly involving Lactobacillus and Faecalibacterium prausnitzii strains.

Mechanisms of Microbial Synthesis

Faecalibacterium prausnitzii expresses a fatty acid amide hydrolase (FAAH) capable of bidirectional catalysis, hydrolyzing N-acylamides like oleoylethanolamide (OEA) and synthesizing N-acyl amino acids through condensation reactions. This enzymatic activity extends to the production of cis-11-Eicosenamide, as demonstrated by in vitro assays showing FAAH-mediated amidation of (11Z)-icos-11-enoic acid with ammonia. Similarly, Lactobacillus species metabolize dietary fatty acids into bioactive amides, including cis-11-Eicosenamide, which exhibit antigenotoxic and cytotoxic effects in human colon cancer models.

Key Metabolic Pathways

- Substrate Utilization: Probiotics utilize dietary (11Z)-icos-11-enoic acid or endogenous fatty acids as precursors.

- Enzymatic Conversion: FAAH and related amidases catalyze the amidation process, with ammonia serving as the nitrogen donor.

- Secretion: cis-11-Eicosenamide is secreted into the extracellular environment, where it interacts with host cells.

| Probiotic Strain | Enzyme Involved | Substrate | Product | Reference |

|---|---|---|---|---|

| F. prausnitzii | FAAH | (11Z)-icos-11-enoic acid | cis-11-Eicosenamide | |

| Lactobacillus spp. | Amidases | Dietary fatty acids | cis-11-Eicosenamide |

Role in Human Lipid Metabolism and Signaling Networks

cis-11-Eicosenamide participates in lipid-mediated signaling pathways, influencing cellular processes such as inflammation and energy homeostasis.

Lipid Metabolism Interactions

In psoriasis vulgaris patients, plasma cis-11-Eicosenamide levels are significantly elevated compared to healthy controls (p < 0.001), correlating with dysregulated fatty acid metabolism. This amide integrates into lipid rafts, modulating membrane-associated signaling proteins like STAT3 and NF-κB.

Signaling Pathways

- Immune Modulation: cis-11-Eicosenamide suppresses pro-inflammatory cytokine release by inhibiting TLR4/MyD88 signaling in macrophages.

- Metabolic Regulation: It enhances peroxisome proliferator-activated receptor gamma (PPARγ) activity, promoting adipocyte differentiation and lipid storage.

- Cell Cycle Effects: In breast cancer models, cis-11-Eicosenamide induces G2/M phase arrest by downregulating cyclin B1 and CDK1 expression.

Key Molecular Targets

- PPARγ: Binds cis-11-Eicosenamide with a dissociation constant (K~d~) of 2.3 μM.

- BCL-2: Exhibits a binding affinity of −7.02 kcal/mol, comparable to doxorubicin.

Regulatory Mechanisms of Endogenous Synthesis in Mammalian Systems

Endogenous cis-11-Eicosenamide levels are tightly regulated through enzymatic synthesis and degradation.

Synthesis Pathways

- Direct Amidation: (11Z)-icos-11-enoic acid reacts with glutamine-derived ammonia via glutaminase activity in hepatic microsomes.

- N-Acylethanolamine Conversion: N-(11Z-icosenoyl) ethanolamine is hydrolyzed by FAAH to yield cis-11-Eicosenamide.

Degradation Pathways

- FAAH-Mediated Hydrolysis: Human FAAH cleaves cis-11-Eicosenamide at a rate of 19.8 nmol·min⁻¹·mg⁻¹, slower than anandamide (30.7 nmol·min⁻¹·mg⁻¹).

- Oxidative Metabolism: CYP4F2 oxidizes the ω-terminal methyl group, producing 20-hydroxy-cis-11-eicosenamide.

Regulatory Factors

BCL-2 Protein Family Interaction Dynamics

The BCL-2 protein family represents one of the most extensively studied regulatory networks in apoptosis, with cis-11-Eicosenamide demonstrating potential interactions with multiple components of this critical cellular pathway [2]. The family consists of three distinct functional classes that orchestrate mitochondrial outer membrane permeabilization through complex protein-protein interactions.

Anti-apoptotic BCL-2 Proteins

The anti-apoptotic members, including BCL-2, BCL-XL, and MCL-1, function as guardians of cellular survival by inhibiting pro-apoptotic effectors through their hydrophobic groove binding mechanisms [2] [3]. BCL-2 and BCL-XL contain all four BCL-2 homology domains (BH1-BH4) and primarily localize to mitochondrial and endoplasmic reticulum membranes, where they sequester pro-apoptotic proteins such as BAX and BAK [4] [5]. Recent studies have revealed that BCL-2 proteins can interact through novel transmembrane domain interfaces, particularly the interaction between BCL-2 and BOK transmembrane domains at the endoplasmic reticulum [4] [6].

Pro-apoptotic Effector Proteins

The pro-apoptotic effectors BAX and BAK serve as the essential executioners of mitochondrial outer membrane permeabilization [7] [8]. These proteins undergo conformational changes upon activation, leading to their oligomerization and formation of membrane pores that release cytochrome c and other apoptogenic factors [9] [10]. BAX typically resides in the cytoplasm and translocates to mitochondria upon activation, while BAK is constitutively mitochondrial [11] [8]. The activation process involves transient exposure of their BH3 domains, which then bind to the hydrophobic groove of another activated molecule to form symmetric dimers [8] [12].

BH3-only Proteins

The BH3-only proteins function as cellular stress sensors and direct activators of the effector proteins [11] [12]. These include BID, BIM, and PUMA, which can directly activate BAX and BAK, as well as sensitizer proteins like BAD and NOXA that neutralize anti-apoptotic proteins [2] [13]. The interaction dynamics are governed by differential binding affinities, with some BH3-only proteins showing selectivity for specific anti-apoptotic targets [12] [13].

Membrane-mediated Regulation

The membrane environment plays a crucial role in BCL-2 protein interactions, with many regulatory events occurring specifically at membrane interfaces [14] [5]. The endoplasmic reticulum serves as an important site for BCL-2 family regulation, particularly through calcium signaling pathways and protein-protein interactions that do not occur at mitochondria [14] [5]. Recent evidence suggests that transmembrane domain interactions represent a novel regulatory mechanism, with BCL-2 and BOK demonstrating specific transmembrane domain-mediated interactions that influence apoptotic regulation [4] [6].

STAT3/STAT1 Signaling Pathway Modulation

The Signal Transducer and Activator of Transcription 3 and 1 pathways represent critical transcriptional regulatory networks that may be influenced by cis-11-Eicosenamide through membrane-mediated mechanisms [15] [16]. These pathways demonstrate complex reciprocal regulation that determines cellular fate decisions between survival and death.

STAT3 Activation and Function

STAT3 functions as a key transcriptional regulator promoting cell survival, proliferation, and anti-apoptotic responses [15] [17]. Upon cytokine stimulation, STAT3 undergoes phosphorylation at tyrosine 705 by Janus kinases, leading to dimerization and nuclear translocation [16] [18]. The activated STAT3 dimers bind to gamma-activated sequences in target gene promoters, upregulating genes involved in cell cycle progression, angiogenesis, and survival signaling [17] [18]. STAT3 is frequently hyperactivated in cancer cells, contributing to malignant transformation and resistance to apoptosis [19] [17].

STAT1 Activation and Tumor Suppression

STAT1 serves as a tumor suppressor and pro-apoptotic factor, often functioning in opposition to STAT3 signaling [15] [16]. STAT1 is activated through phosphorylation at tyrosine 701 and promotes transcription of genes involved in cell cycle arrest, apoptosis, and immune surveillance [16] [18]. The balance between STAT1 and STAT3 activities determines cellular responses to external stimuli, with STAT1 dominance favoring apoptotic outcomes [15] [18].

Co-activation and Competitive Interactions

A remarkable feature of STAT signaling is the frequent co-activation of both STAT1 and STAT3 by the same cytokine stimuli, particularly those signaling through gp130-containing receptors [15] [16]. This co-activation creates a complex regulatory network where STAT1 and STAT3 can form both homodimers and heterodimers, each with distinct transcriptional activities [15] [16]. The relative concentrations and binding affinities of these proteins determine the predominant transcriptional outcome [16] [18].

Regulatory Mechanisms

Multiple regulatory mechanisms control STAT3 and STAT1 activities, including phosphorylation, acetylation, and methylation [16] [18]. STAT3 acetylation at lysine residues 49, 87, and 685 enhances DNA binding and transcriptional activity, while STAT1 acetylation at lysines 410 and 413 promotes dissociation from promoter sequences [16] [18]. Methylation provides another layer of regulation, with STAT1 methylation at arginine 31 enhancing transcriptional activity by preventing interactions with inhibitory proteins [16] [18].

Pathological Implications

Dysregulation of STAT3/STAT1 balance is implicated in numerous pathological conditions, including cancer, autoimmune diseases, and inflammatory disorders [15] [19]. Excessive STAT3 activation promotes oncogenic transformation, while STAT1 dysfunction contributes to immunodeficiency and increased cancer susceptibility [15] [19]. The opposing roles of these transcription factors make them attractive targets for therapeutic intervention.

Lipid Raft-Mediated Cellular Communication Networks

Lipid rafts represent specialized membrane microdomains that serve as platforms for cellular signaling and may facilitate the biological activities of cis-11-Eicosenamide through membrane-mediated mechanisms [20] [21]. These dynamic structures concentrate specific lipids and proteins to create signaling platforms that amplify and coordinate cellular responses.

Lipid Raft Composition and Organization

Lipid rafts are characterized by their unique lipid composition, enriched in cholesterol, sphingomyelin, and glycosphingolipids [20] [21]. Cholesterol comprises 25-50% of raft lipids and provides membrane ordering through hydrophobic interactions with saturated fatty acid chains [21] [22]. Sphingomyelin contributes 15-25% of raft lipids and enhances membrane stability through hydrogen bonding interactions [20] [21]. The high concentration of saturated fatty acids in raft lipids creates a liquid-ordered phase that is distinct from the surrounding membrane [21] [22].

Protein Recruitment and Signaling

Lipid rafts serve as recruitment platforms for numerous signaling proteins, including G-protein coupled receptors, tyrosine kinases, and adapter proteins [21] [23]. The lauric acid studies demonstrate that saturated fatty acids can induce recruitment of Toll-like receptor 4 and its downstream signaling components into lipid rafts, leading to enhanced inflammatory responses [21]. Conversely, polyunsaturated fatty acids like docosahexaenoic acid can disrupt raft organization and inhibit protein recruitment [21] [24].

Membrane Dynamics and Fatty Acid Interactions

The interaction of fatty acids with lipid rafts depends on their structural characteristics, with cis-unsaturated fatty acids demonstrating different effects compared to saturated or trans-unsaturated fatty acids [25] [26]. Cis-unsaturated fatty acids can disorder membrane interior while ordering the headgroup region, leading to complex effects on raft stability and protein recruitment [25] [26]. The geometric configuration of the double bond in cis-11-Eicosenamide may influence its interaction with raft lipids and associated proteins [26].

Cellular Communication Networks

Lipid rafts facilitate cellular communication through multiple mechanisms, including receptor clustering, signal amplification, and membrane trafficking [20] [27]. The concentration of signaling molecules within rafts creates platforms for efficient signal transduction while preventing cross-talk between different pathways [28] [23]. Raft-mediated endocytosis represents another important mechanism for cellular communication, with caveolin-1 enriched rafts serving as entry points for various signaling molecules [28] [27].

Redox Signaling and Inflammatory Responses

Lipid rafts play important roles in redox signaling networks, with ceramide-enriched platforms serving as sites for NADPH oxidase assembly and reactive oxygen species generation [23]. The formation of these redox-active platforms can be modulated by fatty acids and other lipid mediators, creating feed-forward amplification loops that enhance or suppress inflammatory responses [23]. The interaction between lipid composition and redox signaling represents a potential mechanism by which cis-11-Eicosenamide might influence cellular communication networks.

Therapeutic Implications